molecular formula C20H23N3O B11625529 N'-(acridin-9(10H)-ylidene)heptanehydrazide

N'-(acridin-9(10H)-ylidene)heptanehydrazide

Cat. No.: B11625529
M. Wt: 321.4 g/mol
InChI Key: OSTCXAKDHYFYLD-UHFFFAOYSA-N
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Description

N'-(Acridin-9(10H)-ylidene)heptanehydrazide is a chemical compound designed for research applications, incorporating the privileged acridin-9(10H)-one (acridone) heterocyclic system . The acridone scaffold is planar and known for its ability to intercalate into DNA , which can disrupt DNA replication and transcription processes in cells . This mechanism makes acridone derivatives a compelling subject of study in anticancer research , as they can inhibit enzymes like topoisomerases and potentially induce cell-cycle arrest and apoptosis . Furthermore, the acridone framework is found in compounds with a broad spectrum of documented biological activities, including antimalarial, antibacterial, and antiparasitic properties . The heptanehydrazide side chain in this particular derivative may influence its solubility, bioavailability, and target affinity, offering a point of diversification for structure-activity relationship (SAR) studies. This product is intended for investigative purposes For Research Use Only and is not to be used for diagnostic or therapeutic procedures. Researchers are advised to conduct their own safety and efficacy evaluations.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N'-acridin-9-ylheptanehydrazide

InChI

InChI=1S/C20H23N3O/c1-2-3-4-5-14-19(24)22-23-20-15-10-6-8-12-17(15)21-18-13-9-7-11-16(18)20/h6-13H,2-5,14H2,1H3,(H,21,23)(H,22,24)

InChI Key

OSTCXAKDHYFYLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NNC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)HEPTANEHYDRAZIDE typically involves the condensation of 9,10-dihydroacridine with heptanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)HEPTANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N’-(9,10-DIHYDROACRIDIN-9-YLIDENE)HEPTANEHYDRAZIDE involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • 9a exhibits the highest yield (92.5%) among analogs, likely due to the stability of the anthracene-derived intermediate .
  • Lower yields in 9b (53%) may stem from steric hindrance or electronic effects of the isatin moiety .
  • Cyclohexanone-derived 9f shows moderate yield (72.19%) but the highest melting point (>239°C), attributed to increased hydrogen bonding .

Spectroscopic and Structural Differences

Infrared Spectroscopy (IR):
  • 9a: Phenolic OH (3509 cm⁻¹), C=O amide (1689 cm⁻¹), and C=N (1570 cm⁻¹) .
  • 9b : Similar OH (3512 cm⁻¹) but shifted C=O (1687 cm⁻¹) and C=N (1599 cm⁻¹) due to isatin’s electron-withdrawing effects .
  • Carbazole-based analog (): OH at 3264 cm⁻¹ and C=O at 1619 cm⁻¹, reflecting reduced conjugation compared to 9a .
Nuclear Magnetic Resonance (NMR):
  • 9a : Aromatic protons resonate at δ 7.94–7.06 ppm, while anthracene protons appear at δ 7.85–7.31 ppm .
  • Benzylidenehydrazines (): Aromatic protons in simpler analogs (e.g., benzene rings) resonate upfield (δ 6.50–7.50 ppm) due to fewer electron-withdrawing groups .

Biological Activity

N'-(Acridin-9(10H)-ylidene)heptanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of hydrazones, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{18}H_{20}N_4
  • Molecular Weight : 296.38 g/mol

The compound features an acridine moiety linked to a heptane hydrazide, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase enzymes. This action disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells. Additionally, the hydrazone functional group may contribute to its reactivity with biomolecules, enhancing its therapeutic potential.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound.

In vitro Studies

  • Cell Line Testing : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 5 to 15 µM.
    Cell LineIC50 (µM)Reference
    MCF-78.5
    HeLa6.3
    A54912.0
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound resulted in increased apoptosis rates in MCF-7 cells, indicating its potential as an apoptotic agent.

In vivo Studies

A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various bacterial strains.

  • Bacterial Strains Tested : The compound exhibited activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
  • Mechanism of Action : The antimicrobial activity is believed to result from membrane disruption and interference with bacterial DNA synthesis.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. In a murine model of inflammation induced by carrageenan, the compound significantly reduced paw edema compared to untreated controls.

  • Dosage and Efficacy : Various dosages (10 mg/kg, 25 mg/kg) were tested, with higher doses yielding more pronounced anti-inflammatory effects.

Q & A

Q. What are the optimal synthetic routes for N'-(acridin-9(10H)-ylidene)heptanehydrazide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Preparation : Start with acridin-9(10H)-one derivatives, which undergo hydrazinolysis using hydrazine hydrate under acidic conditions to form the hydrazide intermediate .

Condensation : React the hydrazide with heptanal or a heptanone derivative under reflux in ethanol or methanol. Catalytic acetic acid improves imine bond formation .

Optimization : Yield (50–75%) depends on solvent polarity, temperature (70–90°C), and stoichiometric ratios. For example, excess ketone derivatives improve condensation efficiency .

Q. Key Data :

ParameterOptimal RangeImpact on Yield
SolventEthanol/Methanol↑ Polarity → ↑ Yield
Temperature70–90°C<70°C → Incomplete reaction
Reaction Time6–12 hoursProlonged time → Degradation risk

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR identify hydrazone protons (δ 8.5–9.5 ppm) and acridine aromatic protons (δ 7.0–8.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 380.2) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituents) affect biological activity?

Methodological Answer: SAR Workflow :

Variation of Alkyl Chain : Replace heptane with shorter (pentane) or branched chains. Longer chains enhance lipophilicity, improving membrane permeability but may reduce solubility .

Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the acridine core to modulate DNA intercalation. For example, nitro groups at position 3 enhance antitumor activity .

Activity Testing : Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to correlate structural changes with target binding (e.g., topoisomerase II inhibition) .

Q. Comparative Data :

DerivativeIC50_{50} (μM)LogPTarget Affinity
Heptanehydrazide (Parent)12.53.2Moderate
Nitro-substituted analog4.83.8High
Pentanehydrazide analog28.72.5Low

Q. How can contradictory bioactivity data (e.g., antitumor vs. herbicidal effects) be resolved?

Methodological Answer: Contradictions arise from divergent biological targets:

  • Antitumor Activity : Linked to DNA intercalation and topoisomerase inhibition, observed in human cancer cell lines (e.g., HCT-116) .
  • Herbicidal Effects : Result from photosystem II (PSII) inhibition in plants, as seen in acridin-9(10H)-one derivatives .
    Resolution Strategy :

Target-Specific Assays : Use CRISPR-edited cell lines to isolate mechanisms (e.g., PSII vs. topoisomerase pathways).

Computational Modeling : Compare binding energies with human vs. plant targets using molecular dynamics simulations .

Q. What experimental designs are recommended for studying its photophysical properties (e.g., TADF)?

Methodological Answer: For thermally activated delayed fluorescence (TADF):

Synthesis of Donor-Acceptor Systems : Attach phenoxazine donors to the acridine core to enhance spin-orbit coupling .

Photophysical Analysis :

  • Time-Resolved Spectroscopy : Measure delayed fluorescence lifetimes (µs–ms range).
  • Quantum Yield : Compare radiative (krk_r) and non-radiative (knrk_{nr}) rate constants.
  • Theoretical Calculations : Use DFT to optimize HOMO-LUMO overlap for krISCk_{rISC} enhancement .

Q. Key Metrics :

CompoundkrISCk_{rISC} (s1^{-1})ΦPL_{\text{PL}}
3,6-DPXZ-AD (Derivative)1.2 × 106^60.85
Parent Acridine5.8 × 104^40.45

Q. Methodological Challenges

Q. How to address low solubility in aqueous media during in vivo studies?

Methodological Answer:

Prodrug Design : Introduce phosphate or sulfonate groups at the hydrazide moiety for pH-dependent solubility .

Nanocarrier Systems : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .

Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

Q. Data Reproducibility

Q. What are common pitfalls in synthesizing N'-(acridin-9-ylidene) derivatives, and how are they mitigated?

Methodological Answer:

  • Pitfall 1 : Oxidative degradation of the hydrazone bond.
    Solution : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT) .
  • Pitfall 2 : Impurities from unreacted acridin-9(10H)-one.
    Solution : Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) .

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